molecular formula C20H20N6O3 B2368595 (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1171176-81-0

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2368595
CAS No.: 1171176-81-0
M. Wt: 392.419
InChI Key: USMFTWDWHZEIKC-UHFFFAOYSA-N
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Description

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
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Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone , with CAS Number 1171740-38-7, is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity through various studies and findings.

Structural Characteristics

The molecular formula of the compound is C21H21N7OC_{21}H_{21}N_{7}O with a molecular weight of 387.4 g/mol. The structure features several pharmacophores including an imidazole ring, a pyrimidine moiety, and a piperazine unit, which are known to contribute to various biological activities.

Property Value
CAS Number1171740-38-7
Molecular FormulaC21H21N7O
Molecular Weight387.4 g/mol
Key Functional GroupsImidazole, Pyrimidine, Piperazine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazole and pyrimidine rings followed by coupling reactions to attach the benzo[d][1,3]dioxole moiety. Detailed synthetic pathways can be found in chemical literature focusing on similar compounds.

Antimicrobial Activity

Research has shown that derivatives of imidazole and pyrimidine exhibit significant antimicrobial properties. A study indicated that compounds containing these structures can inhibit bacterial growth effectively. The specific activity of our compound against various strains needs further investigation but is hypothesized to be promising based on structural analogs .

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in recent studies. It is believed that the piperazine and imidazole components may interact with cellular targets involved in cancer progression. In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting that the compound could induce apoptosis or inhibit cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was explored in several studies. For instance, imidazole derivatives have been noted for their capacity to inhibit thromboxane synthetase, which plays a role in platelet aggregation and vascular functions . The exact mechanism of action for our compound remains to be elucidated but may involve competitive inhibition at enzyme active sites.

Case Study 1: Antimicrobial Efficacy

A study published in PubMed analyzed various imidazole-pyrimidine derivatives for their antimicrobial properties. The findings suggested that modifications in the side chains significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In research published in MDPI, compounds structurally related to our target were tested against breast cancer cell lines. Results indicated that certain substitutions on the imidazole ring enhanced cytotoxicity, providing insights into how structural modifications could optimize anticancer activity .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-14-22-18(11-19(23-14)26-5-4-21-12-26)24-6-8-25(9-7-24)20(27)15-2-3-16-17(10-15)29-13-28-16/h2-5,10-12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMFTWDWHZEIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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